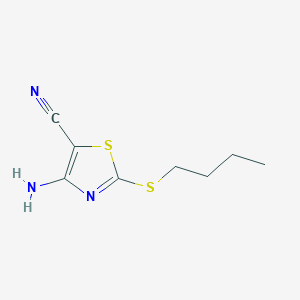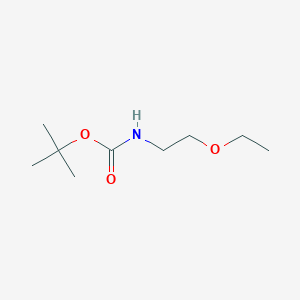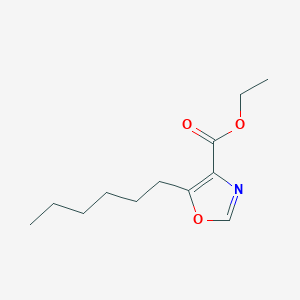
4-amino-2-butylsulfanyl-1,3-thiazole-5-carbonitrile
Overview
Description
4-amino-2-butylsulfanyl-1,3-thiazole-5-carbonitrile is a heterocyclic compound containing sulfur and nitrogen atoms in its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-butylsulfanyl-1,3-thiazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with butylthiol and a suitable nitrile source under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the choice of solvents and reagents is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-amino-2-butylsulfanyl-1,3-thiazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4-amino-2-butylsulfanyl-1,3-thiazole-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-amino-2-butylsulfanyl-1,3-thiazole-5-carbonitrile involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the thiazole ring can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-phenylthiazole-5-carbonitrile: Similar structure but with a phenyl group instead of a butylsulfanyl group.
4-Amino-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile: Similar structure but with a methylsulfanyl group instead of a butylsulfanyl group.
4-Amino-2-(ethylsulfanyl)-1,3-thiazole-5-carbonitrile: Similar structure but with an ethylsulfanyl group instead of a butylsulfanyl group.
Uniqueness
The presence of the butylsulfanyl group in 4-amino-2-butylsulfanyl-1,3-thiazole-5-carbonitrile imparts unique properties to the compound, such as increased lipophilicity and potential for enhanced biological activity. This makes it a valuable compound for further research and development in various fields.
Properties
CAS No. |
59972-67-7 |
|---|---|
Molecular Formula |
C8H11N3S2 |
Molecular Weight |
213.3 g/mol |
IUPAC Name |
4-amino-2-butylsulfanyl-1,3-thiazole-5-carbonitrile |
InChI |
InChI=1S/C8H11N3S2/c1-2-3-4-12-8-11-7(10)6(5-9)13-8/h2-4,10H2,1H3 |
InChI Key |
RMIKFIAZPOJAGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NC(=C(S1)C#N)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1aS,7bS)-2,2-Dimethyl-1a,7b-dihydro-2H-oxireno[2,3-c]chromene-6-carbonitrile](/img/structure/B8695722.png)




![N-methyl-N-[2-(2,6-dichloro-phenyl)-ethyl]-amine](/img/structure/B8695757.png)








